Cas no 83602-41-9 (Cyclosporin A Acetate)

Cyclosporin A Acetate is a modified form of Cyclosporin A, a cyclic undecapeptide with potent immunosuppressive properties. The acetate derivative enhances solubility and stability, making it particularly useful in research and pharmaceutical applications. It selectively inhibits calcineurin, blocking T-cell activation and cytokine production, which is critical for studying immune responses and transplant rejection. Its high purity and consistent bioactivity ensure reliable experimental results. Cyclosporin A Acetate is widely employed in immunology, cell biology, and drug development due to its well-characterized mechanism and reproducible effects. The compound is typically supplied in lyophilized or solution form, optimized for laboratory use.
Cyclosporin A Acetate structure
Cyclosporin A Acetate structure
Product Name:Cyclosporin A Acetate
CAS No:83602-41-9
MF:C64H113N11O13
MW:1244.64793753624
CID:722975
Update Time:2025-08-05

Cyclosporin A Acetate Chemical and Physical Properties

Names and Identifiers

    • Cyclosporin A,6-[(2S,3R,4R,6E)-3-(acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]-
    • Cyclosporin A Acetate
    • [O-acetyl]1-CsA
    • Acetylcyclosporin A
    • B-3-243
    • cyclosporin acetate
    • Cyclosporine A acetate
    • O-Acetyl-C91-cyclosporin A
    • O-acetyl-CsA
    • O-acetyl-cyclosporin A
    • Sdz 033-243
    • SDZ 33-243
    • 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A
    • B 3-243
    • O-Acetylcyclosporin A
    • 1,4,7,10,13,16,19,22,25,28,31-Undecaazacyclotritriacontane, cyclic peptide deriv. (ZCI)
    • 6-[(2S,3R,4R,6E)-3-(Acetyloxy)-4-methyl-2-(methylamino)-6-octenoic acid]cyclosporin A (ACI)
    • Cyclosporin A, acetate (ester) (9CI)
    • (3R,4R)-3-Acetoxy-N-methyl-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • (3R,4R)-3-Acetoxy-N-methyl-5-[(E)-1-propenyl]cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • (3R,4R)-N-Methyl-3-acetoxy-5-[(E)-1-propenyl]-cyclo(L-Leu-L-Abu-Sar-N-methyl-L-Leu-L-Val-N-methyl-L-Leu-L-Ala-D-Ala-N-methyl-L-Leu-N-methyl-L-Leu-N-methyl-L-Val-)
    • Aids097134
    • Inchi: 1S/C64H113N11O13/c1-26-28-29-41(15)54(88-44(18)76)53-58(81)67-45(27-2)60(83)69(19)34-50(77)70(20)46(30-35(3)4)57(80)68-51(39(11)12)63(86)71(21)47(31-36(5)6)56(79)65-42(16)55(78)66-43(17)59(82)72(22)48(32-37(7)8)61(84)73(23)49(33-38(9)10)62(85)74(24)52(40(13)14)64(87)75(53)25/h26,28,35-43,45-49,51-54H,27,29-34H2,1-25H3,(H,65,79)(H,66,78)(H,67,81)(H,68,80)/b28-26+/t41-,42+,43-,45+,46+,47+,48+,49+,51+,52+,53+,54-/m1/s1
    • InChI Key: KUSICUWKCBCAHV-ZSINMPTNSA-N
    • SMILES: [C@@H]1(C(N[C@@H](C(N([C@H](C(=O)N([C@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N(C)[C@@H]([C@@H]([C@H](C)C/C=C/C)OC(C)=O)C(N[C@H](C(N(C)CC(=O)N(C)[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N(C)[C@H](C(=O)N1)CC(C)C)=O)CC)=O)CC(C)C)C)CC(C)C)C)=O)C)=O)C

Computed Properties

  • Exact Mass: 1243.85000

Experimental Properties

  • Density: 1.018±0.06 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 140 - 145°C
  • Solubility: Extremely soluble (1000 g/l) (25 º C),
  • PSA: 284.87000
  • LogP: 4.72030

Cyclosporin A Acetate Security Information

  • Storage Condition:-20°C Freezer

Cyclosporin A Acetate Pricemore >>

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Cyclosporin A Acetate Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  48 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  20 min, cooled
Reference
Discovery of cyclosporine A and its analogs as broad-spectrum anti-influenza drugs with a high in vitro genetic barrier of drug resistance
Ma, Chunlong ; et al, Antiviral Research, 2016, 133, 62-72

Production Method 2

Reaction Conditions
1.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Production Method 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
2.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
3.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Production Method 4

Reaction Conditions
1.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
3.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
4.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Production Method 5

Reaction Conditions
1.1 Reagents: Pyridine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  2 d, 0 °C → rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  1 h, rt
Reference
Organozirconium chemistry on cyclosporin: a novel process for the highly stereoselective synthesis of (E)-ISA247 (voclosporin) and close analogues
Maeng, Jun-Ho; et al, Synthesis, 2012, 44(1), 63-68

Production Method 6

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
2.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium Solvents: Methanol
2.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
3.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
4.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
5.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Production Method 8

Reaction Conditions
1.1 Reagents: Lawesson's reagent Solvents: Xylene
2.1 Reagents: Sodium Solvents: Methanol
3.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
4.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
5.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
6.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Production Method 9

Reaction Conditions
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
2.1 Reagents: Lawesson's reagent Solvents: Xylene
3.1 Reagents: Sodium Solvents: Methanol
4.1 Reagents: Tosyl chloride ,  4-(Dimethylamino)pyridine Solvents: Dichloromethane
5.1 Reagents: Hydrochloric acid Solvents: Acetonitrile ,  Water
6.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Acetic anhydride ,  Pyridine
7.1 Reagents: Nickel Solvents: Ethanol
Reference
Preparation of [D-cysteine]8-cyclosporin via intramolecular sulfur transfer reaction
Eberle, Marcel K.; et al, Journal of Organic Chemistry, 1993, 58(3), 673-7

Cyclosporin A Acetate Raw materials

Cyclosporin A Acetate Preparation Products

Additional information on Cyclosporin A Acetate

Cyclosporin A Acetate: A Comprehensive Overview

Cyclosporin A Acetate, also known by its CAS No 83602-41-9, is a compound that has garnered significant attention in the fields of pharmacology and immunology. This compound is a derivative of Cyclosporine A, a well-known immunosuppressive agent. Cyclosporin A Acetate has been extensively studied for its potential therapeutic applications, particularly in the treatment of autoimmune diseases and organ transplantation. Recent advancements in research have further elucidated its mechanisms of action and pharmacokinetics, making it a subject of considerable interest in both academic and industrial settings.

The chemical structure of Cyclosporin A Acetate is characterized by a cyclic peptide backbone, which contributes to its unique pharmacological properties. This structure allows the compound to selectively inhibit certain immune cells, particularly T-lymphocytes, thereby modulating the immune response. Recent studies have highlighted the importance of this mechanism in preventing graft rejection in organ transplant patients. Moreover, Cyclosporin A Acetate has been shown to exhibit anti-inflammatory properties, which further enhance its therapeutic potential.

One of the most significant breakthroughs in recent research has been the development of novel delivery systems for Cyclosporin A Acetate. These systems aim to improve the bioavailability and reduce the systemic toxicity associated with traditional formulations. For instance, lipid-based nanoparticles have been explored as a means to enhance the solubility and targeted delivery of Cyclosporin A Acetate. Such innovations are expected to revolutionize its clinical application, making it more effective and safer for patients.

In addition to its immunosuppressive effects, Cyclosporin A Acetate has also been investigated for its potential role in treating chronic inflammatory diseases such as rheumatoid arthritis and psoriasis. Preclinical studies have demonstrated its ability to inhibit pro-inflammatory cytokines, which are key drivers of these conditions. Furthermore, recent clinical trials have provided promising results, suggesting that Cyclosporin A Acetate could serve as a valuable addition to the current arsenal of treatments for these debilitating diseases.

The synthesis and characterization of Cyclosporin A Acetate have also been subjects of intense research. Advances in peptide chemistry have enabled the production of high-purity compounds with consistent quality. These advancements are crucial for ensuring the reliability and reproducibility of preclinical and clinical studies. Moreover, the use of advanced analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy has provided deeper insights into the structural properties of Cyclosporin A Acetate, further enhancing our understanding of its biological activity.

Another area of active research is the exploration of combination therapies involving Cyclosporin A Acetate. By combining it with other immunomodulatory agents, researchers aim to synergistically enhance its therapeutic effects while minimizing adverse effects. For example, studies have shown that co-administration with corticosteroids can potentiate its immunosuppressive activity, leading to improved outcomes in organ transplant recipients.

Despite its numerous advantages, Cyclosporin A Acetate is not without challenges. One major concern is its nephrotoxicity, which limits its long-term use in certain patient populations. However, recent advancements in dosing regimens and monitoring techniques have significantly mitigated this risk. Additionally, ongoing research is focused on identifying biomarkers that can predict an individual's response to Cyclosporin A Acetate therapy, thereby enabling personalized treatment approaches.

In conclusion, Cyclosporin A Acetate (CAS No 83602-41-9) represents a promising compound with a wide range of therapeutic applications. Its unique chemical structure and immunosuppressive properties make it an invaluable tool in modern medicine. With continued research and development efforts, it is anticipated that Cyclosporin A Acetate will play an even greater role in addressing unmet medical needs and improving patient outcomes.

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